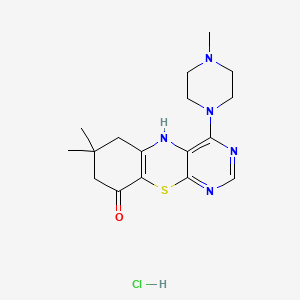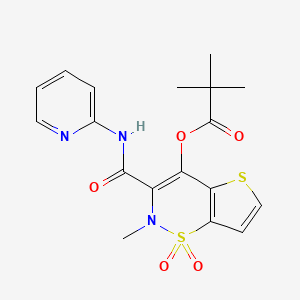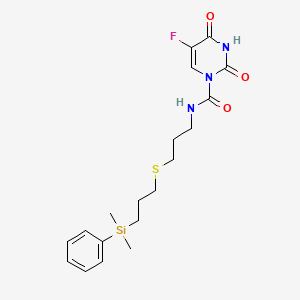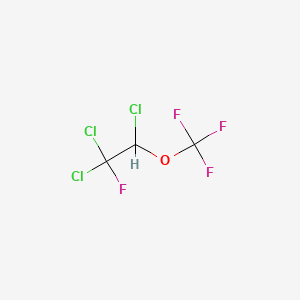
Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- is a halogenated organic compound with the molecular formula C3HCl3F4O. This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used in various industrial applications due to its reactivity and stability.
Preparation Methods
The synthesis of Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- typically involves the reaction of chloro fluoro olefins with trifluoromethoxy fluoride (CF3OF) at low temperatures, ranging from -78°C to -105°C. This reaction proceeds via a free radical chain-propagating mechanism, where the CF3O* radical, generated by the homolytic cleavage of the O-F bond in CF3OF, attacks the alkenes .
Chemical Reactions Analysis
Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Addition Reactions: It can undergo addition reactions with alkenes, facilitated by the CF3O* radical.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Common reagents used in these reactions include trifluoromethoxy fluoride (CF3OF) and various catalysts that facilitate the formation of free radicals . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex halogenated compounds.
Biology and Medicine: The compound’s reactivity makes it useful in the development of pharmaceuticals and other biologically active molecules.
Mechanism of Action
The mechanism of action of Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- involves the generation of free radicals, particularly the CF3O* radical, which initiates chain-propagating reactions. These radicals attack alkenes and other reactive sites, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- can be compared to other halogenated ethanes, such as:
1,1,1-Trichloro-2,2,2-trifluoroethane:
1,1,2-Trichloro-1,2,2-trifluoroethane: Similar in structure, this compound is used in various industrial applications.
The uniqueness of Ethane, 1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)- lies in its specific combination of chlorine and fluorine atoms, which imparts distinct reactivity and stability compared to other halogenated ethanes.
Properties
CAS No. |
94720-90-8 |
|---|---|
Molecular Formula |
C3HCl3F4O |
Molecular Weight |
235.39 g/mol |
IUPAC Name |
1,1,2-trichloro-1-fluoro-2-(trifluoromethoxy)ethane |
InChI |
InChI=1S/C3HCl3F4O/c4-1(2(5,6)7)11-3(8,9)10/h1H |
InChI Key |
TYAWQASXBDYRLQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(Cl)Cl)(OC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



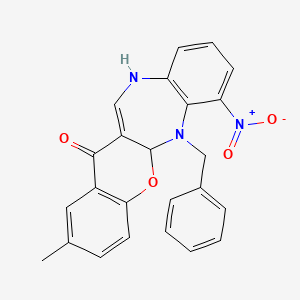
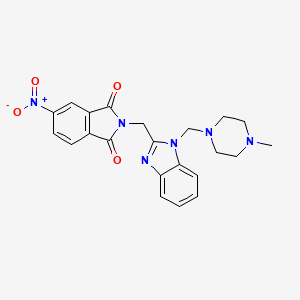
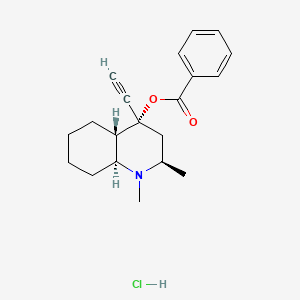
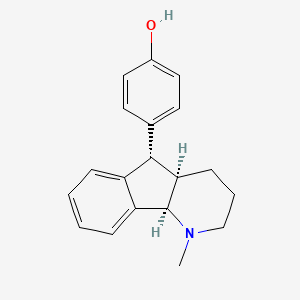
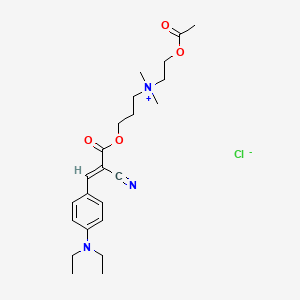
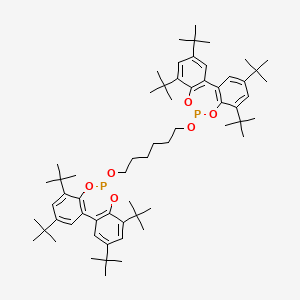
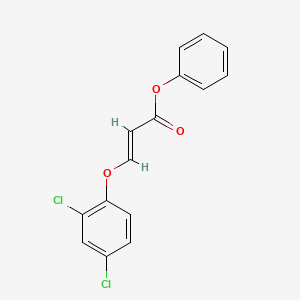
![[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate](/img/structure/B12709540.png)

